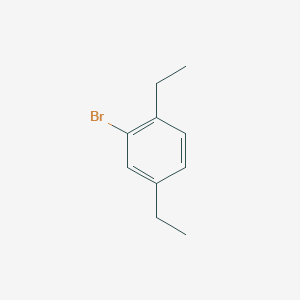

2-Brom-1,4-diethylbenzol

Übersicht

Beschreibung

2-Bromo-1,4-diethylbenzene is an organic compound belonging to the family of halogenated benzenes. It is characterized by the presence of a bromine atom and two ethyl groups attached to a benzene ring. The molecular formula of 2-Bromo-1,4-diethylbenzene is C10H13Br, and it has a molecular weight of 213.12 g/mol .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-1,4-diethylbenzene serves as a versatile intermediate in organic synthesis. Its bromine substituent allows for various substitution reactions, making it useful for creating more complex molecules.

- Synthesis of Biologically Active Compounds : The compound is utilized in the synthesis of various biologically active molecules. For instance, it can be employed to create derivatives of benzodioxane, which are known for their pharmacological properties .

- Yamamoto Coupling Reaction : It has been reported that 2-Bromo-1,4-diethylbenzene can be used in Yamamoto coupling reactions to produce more complex biphenyl derivatives. This reaction is significant for developing compounds with potential applications in pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, 2-Bromo-1,4-diethylbenzene is used as a standard or reference material due to its well-defined chemical properties.

- HPLC Analysis : The compound can be analyzed using High-Performance Liquid Chromatography (HPLC). It is often separated using specific columns (e.g., Newcrom R1 HPLC column) under reverse phase conditions. This method is crucial for determining purity and identifying impurities in synthesized compounds .

Material Science

The compound's properties make it suitable for research in material science.

- Polymer Chemistry : 2-Bromo-1,4-diethylbenzene can act as a monomer or cross-linking agent in the synthesis of polymers. Its bromine atom facilitates radical polymerization processes, leading to the formation of new polymeric materials with tailored properties.

Case Study 1: Synthesis of Novel Compounds

A study demonstrated the use of 2-Bromo-1,4-diethylbenzene in synthesizing novel anthrone imines. The reaction conditions were optimized to achieve high yields and purity levels, showcasing the compound's utility in producing complex organic structures .

Case Study 2: Environmental Impact Assessment

Research has also focused on the environmental implications of brominated compounds like 2-Bromo-1,4-diethylbenzene. Studies have indicated potential toxicity and bioaccumulation issues associated with brominated aromatic compounds, emphasizing the need for careful handling and disposal practices in laboratory settings .

Wirkmechanismus

Target of Action

The primary targets of 2-Bromo-1,4-diethylbenzene are the aromatic (Ha) protons and the methyl (Hb) protons in the benzene ring . The molecule of 1,4-dimethylbenzene has two sets of equivalent protons: the four aromatic (Ha) protons and the six methyl (Hb) protons .

Mode of Action

The mode of action of 2-Bromo-1,4-diethylbenzene involves electrophilic aromatic substitution . In the initiating step, the N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then, the compound with the removed hydrogen reacts with N-bromosuccinimide to form 2-Bromo-1,4-diethylbenzene .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-1,4-diethylbenzene involve the resonance-stabilized carbocation . The compound typically reacts via an SN2 pathway for 1° benzylic halides and an SN1 pathway for 2° and 3° benzylic halides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-1,4-diethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,4-diethylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

Formation of the electrophile: Bromine reacts with the Lewis acid to form the bromine cation (Br+).

Electrophilic attack: The bromine cation attacks the benzene ring, forming a benzenonium intermediate.

Deprotonation: The intermediate loses a proton to regenerate the aromatic ring, yielding 2-Bromo-1,4-diethylbenzene.

Industrial Production Methods

Industrial production of 2-Bromo-1,4-diethylbenzene typically involves large-scale bromination reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1,4-diethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form 1,4-diethylbenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of compounds like 2-ethoxy-1,4-diethylbenzene.

Oxidation: Formation of 2-bromo-1,4-diethylbenzoic acid or 2-bromo-1,4-diethylbenzaldehyde.

Reduction: Formation of 1,4-diethylbenzene.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-1,3-diethylbenzene: Similar structure but with different positional isomerism.

2-Bromo-1,4-dimethylbenzene: Similar structure with methyl groups instead of ethyl groups.

1,4-Dibromo-2,5-dimethylbenzene: Contains two bromine atoms and two methyl groups.

Uniqueness

2-Bromo-1,4-diethylbenzene is unique due to the presence of both ethyl groups and a bromine atom in specific positions on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds .

Biologische Aktivität

2-Bromo-1,4-diethylbenzene is a brominated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, highlighting relevant studies, potential applications, and mechanisms of action.

- Molecular Formula : C₁₀H₁₃Br

- Molecular Weight : 213.12 g/mol

- Boiling Point : 78-80 °C (2 mmHg)

- Density : 1.264 g/cm³

Antimicrobial Properties

Brominated compounds often display antimicrobial properties. For instance, sulfonamide derivatives containing bromine have been shown to inhibit bacterial enzymes critical for folate synthesis, suggesting that 2-bromo-1,4-diethylbenzene may possess similar properties. Although direct evidence for 2-bromo-1,4-diethylbenzene is sparse, its structural analogy to known antimicrobial agents warrants further investigation.

Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated that brominated benzene derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial growth. This suggests that 2-bromo-1,4-diethylbenzene could potentially inhibit similar pathways.

Study 2: Toxicological Assessment

Research assessing the environmental impact of brominated compounds indicated that they could accumulate in biological systems, leading to potential toxicity. In aquatic environments, such compounds have been shown to disrupt endocrine functions in fish and other organisms. This raises concerns regarding the ecological implications of 2-bromo-1,4-diethylbenzene and necessitates further toxicological studies.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several brominated and non-brominated analogs of 2-bromo-1,4-diethylbenzene:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-1,3-diethylbenzene | Bromine at different position | Moderate antibacterial activity |

| Diethyl 4-bromophenylphosphonate | Bromine on phenyl ring | Inhibits triglyceride synthesis in animal models |

| Brominated sulfonamides | Sulfonamide group | Strong antibacterial properties against Gram-positive bacteria |

The proposed mechanisms through which 2-bromo-1,4-diethylbenzene may exert its biological effects include:

- Enzyme Inhibition : Similar to other brominated compounds, it may inhibit critical enzymes involved in metabolic pathways.

- Endocrine Disruption : Potential interference with hormonal systems in wildlife due to structural similarities with known endocrine disruptors.

Eigenschaften

IUPAC Name |

2-bromo-1,4-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHFMRVNALTVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614813 | |

| Record name | 2-Bromo-1,4-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52076-43-4 | |

| Record name | 2-Bromo-1,4-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.